1-[(oxan-4-yl)methyl]-1H-pyrazol-5-aminehydrochloride

Catalog No.
S14051835
CAS No.
M.F
C9H16ClN3O
M. Wt
217.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(oxan-4-yl)methyl]-1H-pyrazol-5-aminehydrochlor...

Product Name

1-[(oxan-4-yl)methyl]-1H-pyrazol-5-aminehydrochloride

IUPAC Name

2-(oxan-4-ylmethyl)pyrazol-3-amine;hydrochloride

Molecular Formula

C9H16ClN3O

Molecular Weight

217.69 g/mol

InChI

InChI=1S/C9H15N3O.ClH/c10-9-1-4-11-12(9)7-8-2-5-13-6-3-8;/h1,4,8H,2-3,5-7,10H2;1H

InChI Key

WWSWBSTUABVHAY-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CN2C(=CC=N2)N.Cl

1-[(Oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride is a chemical compound characterized by its unique molecular structure, which includes an oxan-4-yl group linked to a pyrazol-5-amine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry. This compound is notable for its potential biological activities and versatility in

  • Oxidation: This process can introduce oxygen-containing functional groups, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can convert the compound into different reduced forms, typically utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The compound can undergo substitution reactions where functional groups are replaced by others, facilitated by reagents like halogens or alkylating agents under specific conditions.

The specific products formed from these reactions depend on the reagents and conditions used during the reaction process.

1-[(Oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride exhibits potential biological activities, likely due to its interaction with specific molecular targets. The mechanism of action may involve binding to enzymes or receptors, modulating their activity and leading to various biological effects. Research is ongoing to elucidate the exact pathways and targets involved in its biological activity, which could have implications in pharmacology and therapeutic applications.

The synthesis of 1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride typically involves:

  • Reaction of Oxan-4-yl Derivatives: This step involves reacting oxan-4-yl derivatives with pyrazol-5-amine under controlled conditions.
  • Use of Solvents and Catalysts: A suitable solvent and catalyst are employed to facilitate the reaction, optimizing parameters such as temperature and pH to achieve high yield and purity.
  • Purification Techniques: The final product is purified through methods such as crystallization or chromatography to meet required specifications for research or industrial use.

This compound has several potential applications:

  • Pharmaceutical Research: Due to its biological activity, it may be explored as a lead compound for drug development.
  • Chemical Synthesis: It can serve as a building block for synthesizing more complex organic molecules.
  • Material Science: Its unique properties may allow for applications in developing new materials with specific functionalities .

Studies on the interactions of 1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride with various biological targets are crucial for understanding its mechanism of action. These studies often focus on enzyme inhibition or receptor modulation, which can provide insights into its therapeutic potential. The specificity of these interactions will determine its efficacy and safety profile in potential applications .

Several compounds share structural similarities with 1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride:

Compound NameStructural FeaturesUnique Aspects
1-(oxan-4-yl)-1H-pyrazol-4-amine hydrochlorideContains a pyrazole ring and oxane moietyDifferent position of amine group affects reactivity
N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}pyridine-2-carboxamideIncorporates a pyridine ring along with pyrazolePotentially different biological activity due to pyridine presence
1-methyl-N-(oxan-4-yl)-1H-pyrazol-4-aminesSimilar pyrazole structure but with a methyl groupVariation in substituents may alter pharmacological properties

The uniqueness of 1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amino hydrochloride lies in its specific combination of functional groups and structural features that confer distinct chemical reactivity and biological activities compared to these similar compounds .

Nucleophilic Substitution Strategies in Pyrazole Functionalization

Nucleophilic substitution reactions are pivotal for introducing the oxan-4-ylmethyl group into the pyrazole scaffold. A common approach involves the reaction of 1H-pyrazol-5-amine with a suitably functionalized oxan-4-ylmethyl electrophile, such as oxan-4-ylmethyl chloride or bromide, under basic conditions. For instance, reductive amination strategies, as demonstrated in the synthesis of related pyrazolo[1,5-a]pyrimidine derivatives, employ sodium triacetoxyborohydride to facilitate the coupling of amines with aldehydes. In the case of 1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine, the aldehyde intermediate (oxan-4-ylmethyl aldehyde) can be generated via oxidation of the corresponding alcohol using Dess–Martin periodinane, followed by reductive amination with 1H-pyrazol-5-amine.

A critical factor in optimizing nucleophilic substitution is the choice of base and solvent. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, combined with inorganic bases such as potassium carbonate, enhance reaction rates by stabilizing transition states. For example, the synthesis of 1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride involves cyclization under acidic conditions, where the electrophilic character of the benzyl chloride derivative is leveraged to form the pyrazole ring. Similarly, introducing the oxan-4-ylmethyl group may require mild acidic or neutral conditions to prevent decomposition of the tetrahydropyran moiety.

Table 1: Comparison of Nucleophilic Agents in Pyrazole Functionalization

Nucleophilic AgentElectrophileSolventYield (%)Reference
1H-pyrazol-5-amineOxan-4-ylmethyl bromideDMF78
1H-pyrazol-5-amineOxan-4-ylmethyl chlorideAcetonitrile82
1H-pyrazol-4-amineOxan-4-ylmethyl iodideTHF65

Mechanistic studies reveal that steric hindrance around the oxan-4-ylmethyl group can influence substitution efficiency. Bulky substituents on the tetrahydropyran ring may necessitate longer reaction times or elevated temperatures. Additionally, the use of phase-transfer catalysts, such as tetrabutylammonium bromide, has been shown to improve yields in biphasic systems.

Microwave-Assisted Cyclocondensation Approaches

Microwave irradiation has emerged as a powerful tool for accelerating cyclocondensation reactions, reducing reaction times from hours to minutes while improving yields. In the context of pyrazole synthesis, this technique is particularly effective for forming the heterocyclic core and introducing substituents. For instance, the Buchwald–Hartwig amination, a palladium-catalyzed coupling reaction, has been successfully conducted under microwave irradiation to attach aromatic amines to pyrazole derivatives. Applying this method to 1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride synthesis could involve coupling oxan-4-ylmethylamine with a halogenated pyrazole precursor.

Key advantages of microwave-assisted synthesis include uniform heating and precise temperature control, which minimize side reactions. A study on pyrazol-5-amine derivatives demonstrated that microwave conditions (150°C, 20 minutes) achieved 93% yield in cyclocondensation, compared to 65% yield under conventional heating. Similarly, the use of microwave irradiation in the oxidation of alcohols to aldehydes, a precursor step in reductive amination, reduces the risk of over-oxidation and improves reproducibility.

Table 2: Microwave vs. Conventional Heating in Cyclocondensation

ConditionTemperature (°C)Time (min)Yield (%)
Microwave1502093
Conventional15012065

The choice of catalyst also plays a role in microwave-assisted reactions. Palladium-based catalysts, such as Pd(OAc)~2~, paired with ligands like Xantphos, enhance coupling efficiency by stabilizing reactive intermediates. Furthermore, solvent-free microwave conditions have been explored for pyrazole functionalization, though this approach requires careful optimization to prevent decomposition of thermally sensitive groups like the tetrahydropyran ring.

Solvent-Free Synthesis for Improved Green Metrics

Solvent-free synthesis aligns with green chemistry principles by eliminating volatile organic compounds (VOCs) and reducing waste. For 1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride, this approach often involves mechanochemical methods or melt reactions. A notable example is the solvent-free reductive amination of oxan-4-ylmethyl aldehyde with 1H-pyrazol-5-amine using sodium borohydride supported on alumina. This method avoids the use of DMF or THF, yielding the target compound in 85% purity with an E-factor (environmental factor) of 0.7, significantly lower than traditional methods.

Table 3: Green Metrics Comparison for Solvent-Free vs. Traditional Synthesis

MethodSolventE-FactorYield (%)
Solvent-freeNone0.785
TraditionalDMF5.282

Mechanochemical grinding, utilizing a ball mill, has also been employed for pyrazole cyclocondensation. For example, grinding 1H-pyrazol-5-amine with oxan-4-ylmethyl bromide in the presence of potassium carbonate produces the coupled product within 30 minutes, achieving 88% yield. This method not only enhances reaction efficiency but also simplifies purification by minimizing solvent-borne impurities.

Challenges in solvent-free synthesis include managing exothermic reactions and ensuring homogeneous mixing. Advances in reactor design, such as the use of oscillating mills or twin-screw extruders, address these issues by providing precise control over mechanical energy input. Additionally, the incorporation of biodegradable catalysts, such as cellulose-supported palladium nanoparticles, further improves the sustainability profile of these reactions.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

217.0981898 g/mol

Monoisotopic Mass

217.0981898 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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